![molecular formula C12H15BrN2 B11822169 2,5-Diazabicyclo[2.2.1]heptane, 2-(4-bromophenyl)-5-methyl-](/img/structure/B11822169.png)
2,5-Diazabicyclo[2.2.1]heptane, 2-(4-bromophenyl)-5-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Diazabicyclo[221]heptane, 2-(4-bromophenyl)-5-methyl- is a bicyclic compound that features a unique structure with two nitrogen atoms incorporated into a seven-membered ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Diazabicyclo[2.2.1]heptane derivatives often involves an epimerization-lactamization cascade reaction. For instance, functionalized 4-aminoproline methyl esters can undergo 2-epimerization under basic conditions, followed by intramolecular aminolysis to form bridged lactam intermediates . Key factors for this reaction include the use of an electron-withdrawing N-protective group and a strong base as the promoter .
Industrial Production Methods
While specific industrial production methods for 2,5-Diazabicyclo[2.2.1]heptane, 2-(4-bromophenyl)-5-methyl- are not well-documented, the general approach involves large-scale synthesis using similar epimerization-lactamization strategies. The scalability of these methods depends on the availability of starting materials and the efficiency of the reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
2,5-Diazabicyclo[2.2.1]heptane derivatives can undergo various chemical reactions, including:
Oxidation: These compounds can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common due to the presence of nitrogen atoms.
Common Reagents and Conditions
Common reagents used in these reactions include strong bases for epimerization, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .
Aplicaciones Científicas De Investigación
2,5-Diazabicyclo[2.2.1]heptane, 2-(4-bromophenyl)-5-methyl- has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing chiral ligands and catalysts used in asymmetric catalysis.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein-ligand binding.
Industry: Used in the synthesis of complex organic molecules and materials.
Mecanismo De Acción
The mechanism of action of 2,5-Diazabicyclo[2.2.1]heptane derivatives involves their interaction with molecular targets through their nitrogen atoms. These interactions can influence various biochemical pathways, making them useful in medicinal chemistry for developing new drugs .
Comparación Con Compuestos Similares
Similar Compounds
2,7-Diazabicyclo[2.2.1]heptane: Another bicyclic compound with similar structural features but different substitution patterns.
Prolinamide: Shares some structural similarities and is used in similar applications.
Harmicine: A natural product scaffold that includes a diazabicyclo[2.2.1]heptane core.
Uniqueness
2,5-Diazabicyclo[2.2.1]heptane, 2-(4-bromophenyl)-5-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in catalysis and medicinal chemistry .
Propiedades
Fórmula molecular |
C12H15BrN2 |
|---|---|
Peso molecular |
267.16 g/mol |
Nombre IUPAC |
2-(4-bromophenyl)-5-methyl-2,5-diazabicyclo[2.2.1]heptane |
InChI |
InChI=1S/C12H15BrN2/c1-14-7-12-6-11(14)8-15(12)10-4-2-9(13)3-5-10/h2-5,11-12H,6-8H2,1H3 |
Clave InChI |
FBVDAWFPQOLHEX-UHFFFAOYSA-N |
SMILES canónico |
CN1CC2CC1CN2C3=CC=C(C=C3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



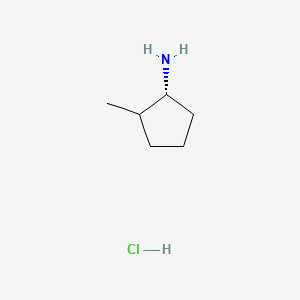

![N-[(4-pyrimidin-2-yloxyphenyl)methylidene]hydroxylamine](/img/structure/B11822098.png)
![2-{2-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]ethenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B11822105.png)
![N-[1-(4-pyrazol-1-ylphenyl)ethylidene]hydroxylamine](/img/structure/B11822106.png)
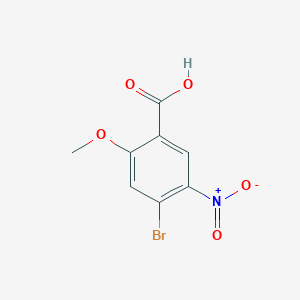
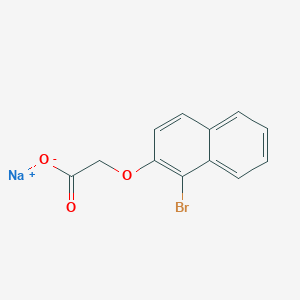

![2-(3-oxa-23-aza-9-azoniaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4,9(28),13,15,18-heptaen-16-yl)benzoate](/img/structure/B11822133.png)
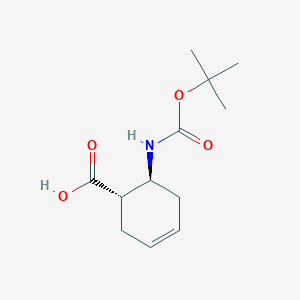
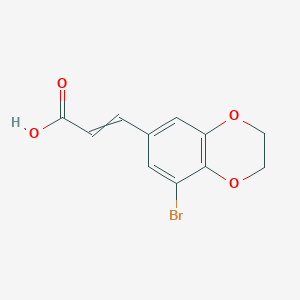
![(R)-[(1R,2R,4R,5S)-1-[[3,5-bis(trifluoromethyl)phenyl]methyl]-5-ethenyl-1-azoniabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;bromide](/img/structure/B11822154.png)
![Hydron;2,3,4,6,7,8,9,10-octahydropyrimido[1,2-a]azepine;tribromide](/img/structure/B11822174.png)
